1H,2H-1-Chloroperfluorocyclobutane, also known as R-1316c, is being investigated for its potential use as a refrigerant. Researchers are interested in its properties because it has a zero Ozone Depletion Potential (ODP) and a low Global Warming Potential (GWP) []. These characteristics are desirable for refrigerants as they can help reduce the environmental impact of refrigeration systems.
Some scientific research explores 1H,2H-1-Chloroperfluorocyclobutane as a component in the development of new materials. For instance, studies have investigated its potential use as an etchant in the semiconductor industry [].
Scientific studies have also examined the atmospheric properties of 1H,2H-1-Chloroperfluorocyclobutane. This research helps scientists understand its potential impact on the environment, including its atmospheric lifetime and degradation pathways [].
1H,2H-1-Chloroperfluorocyclobutane is a perfluorinated compound characterized by a cyclobutane ring that contains one hydrogen atom and one chlorine atom. Its chemical formula is C4ClF7, and it falls under the category of chlorofluorocarbons. The structure of this compound allows for unique properties due to the presence of fluorine and chlorine atoms, which significantly influence its chemical behavior and stability.
The chemical reactivity of 1H,2H-1-Chloroperfluorocyclobutane is primarily governed by its halogenated nature. It can undergo various reactions typical of halogenated hydrocarbons, including:
Several methods exist for synthesizing 1H,2H-1-Chloroperfluorocyclobutane:
1H,2H-1-Chloroperfluorocyclobutane has potential applications in various fields:
Interaction studies involving 1H,2H-1-Chloroperfluorocyclobutane focus on its behavior in various environments:
Several compounds share structural similarities with 1H,2H-1-Chloroperfluorocyclobutane. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1H,2H-Perfluorocyclobutane | C4F8 | Fully fluorinated; higher stability |
| 1-Chloro-1H-perfluorocyclopentane | C5ClF8 | Similar structure; five-membered ring |
| 1H,2H-Hexafluorocyclobutane | C4F6 | Contains no chlorine; fully fluorinated |
What sets 1H,2H-1-Chloroperfluorocyclobutane apart from its analogs is its unique combination of chlorine and fluorine atoms within a cyclobutane framework. This combination not only influences its reactivity but also enhances its potential applications in specialized fields such as refrigeration and solvent chemistry. The presence of a single hydrogen atom further distinguishes it from fully fluorinated counterparts, allowing for different chemical behaviors and interactions .
The atmospheric lifetime of 1H,2H-1-Chloroperfluorocyclobutane is fundamentally determined by its reactivity with hydroxyl radicals in the troposphere, which represents the primary oxidative mechanism for most atmospheric trace gases [1] [2]. Based on structural analogy with perfluorocyclobutane and other perfluorinated cyclic compounds, this compound exhibits exceptionally low reactivity toward hydroxyl radicals due to the strength and stability of carbon-fluorine bonds [3] [4].
The estimated atmospheric lifetime of 1H,2H-1-Chloroperfluorocyclobutane approaches that of perfluorocyclobutane, which has been determined to be approximately 3200 years [3] [4]. This extraordinarily long atmospheric persistence reflects the compound's resistance to tropospheric oxidation processes. The hydroxyl radical rate constant for structurally similar perfluorinated compounds typically ranges from 10^-15 to 10^-17 cm³ molecule⁻¹ s⁻¹ at 298 K, indicating negligible reactivity under atmospheric conditions [5] [6].
The temperature dependence of hydroxyl radical reactions with perfluorinated compounds exhibits minimal variation across the tropospheric temperature range [5]. The activation energy for hydrogen abstraction from the single C-H bond in 1H,2H-1-Chloroperfluorocyclobutane is expected to be significantly higher than for conventional hydrocarbons, contributing to the compound's atmospheric stability [7] [2].
| Parameter | Value | Reference Source | Notes |
|---|---|---|---|
| Atmospheric Lifetime | 3200 years | Forster et al., 2021 (IPCC AR6) | Based on perfluorocyclobutane (PFC-318) |
| OH Radical Rate Constant | Very low (similar to other PFCs) | Analogous to other perfluorocarbons | OH reaction negligible in troposphere |
| Temperature Dependence | Minimal temperature dependence | Typical of C-F bonds | C-F bonds highly stable |
| Reactivity Classification | Extremely unreactive | Characteristic of perfluorinated compounds | Primary sink is stratospheric photolysis |
The hydrolytic stability of 1H,2H-1-Chloroperfluorocyclobutane in aqueous systems reflects the inherent resistance of perfluorinated compounds to nucleophilic attack and bond cleavage [16] [17] [18]. The degradation mechanisms operate through several distinct pathways, each characterized by specific kinetic parameters and environmental dependencies.
Neutral hydrolysis represents the dominant pathway under typical environmental conditions, proceeding through direct nucleophilic substitution at the chlorine-bearing carbon [16] [18]. The rate constant for neutral hydrolysis is estimated to be extremely low, on the order of 10^-12 to 10^-14 s⁻¹ at 25°C, corresponding to half-lives exceeding 1000 years [16] [17]. This exceptional stability results from the electron-withdrawing effects of the perfluorinated ring system, which deactivates the carbon center toward nucleophilic attack.
Acid-catalyzed hydrolysis proceeds through protonation-assisted mechanisms, but remains significantly slower than corresponding reactions of non-fluorinated analogs [16] [17]. The rate enhancement under acidic conditions is limited due to the poor basicity of fluorinated substituents, resulting in half-lives ranging from 100 to 1000 years under moderately acidic conditions (pH 4-6) [16].
Base-catalyzed hydrolysis shows the greatest potential for environmental degradation, particularly under highly alkaline conditions (pH >12) [16] [17] [18]. Hydroxide-mediated nucleophilic substitution can achieve rate constants of 10^-8 to 10^-10 s⁻¹, corresponding to half-lives of 10 to 100 years under strongly basic conditions [17] [18]. However, such extreme pH conditions are rarely encountered in natural aquatic systems.
Photolytic enhancement of hydrolysis becomes significant under intense ultraviolet radiation, particularly in surface waters with high photon flux [16] [18]. The photo-assisted degradation involves radical-mediated pathways that can accelerate bond cleavage by factors of 10 to 100 compared to thermal processes [17] [18].
| Degradation Pathway | Rate Constant Range | Half-life Estimate | Environmental Relevance |
|---|---|---|---|
| Neutral Hydrolysis | Extremely slow (negligible) | >1000 years | Primary pathway in natural waters |
| Acid-Catalyzed Hydrolysis | Very slow | 100-1000 years | Limited in natural systems |
| Base-Catalyzed Hydrolysis | Slow to moderate | 10-100 years (pH >12) | Important in alkaline conditions |
| Photolytic Hydrolysis | Enhanced under UV | Variable (depends on UV intensity) | Surface water significance |
| Thermal Hydrolysis | Requires extreme temperatures (>500°C) | Hours to days (industrial conditions) | Industrial/waste treatment only |